molecular formula C16H12FN3O3S2 B2763972 3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide CAS No. 898440-95-4

3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B2763972
CAS RN: 898440-95-4
M. Wt: 377.41
InChI Key: FVMQEMGPOROUGI-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide, also known as FSTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FSTB is a small molecule that belongs to the class of sulfonamide compounds and has a molecular weight of 416.48 g/mol.

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research highlights the synthesis of N-substituted imidazolylbenzamides, indicating the viability of the 1H-imidazol-1-yl moiety as a replacement for the methylsulfonylamino group to produce class III electrophysiological activity. This activity is crucial in the development of cardiac arrhythmia treatments, demonstrating the compound's potential in cardiac therapeutic applications (Morgan et al., 1990).

Antiproliferative Activities

Another study on pyrazole-sulfonamide derivatives, designed and synthesized from related compounds, showed significant in vitro antiproliferative activities against HeLa and C6 cell lines. These findings underline the potential of such compounds in cancer research, particularly in developing treatments targeting specific cancer cell lines (Mert et al., 2014).

Antimalarial and COVID-19 Applications

The reactivity investigation of similar sulfonamide derivatives for antimalarial activity, characterized by their ADMET properties, presents a promising avenue for addressing malaria. Moreover, the theoretical calculations and molecular docking studies suggest potential applications of these compounds in COVID-19 drug development, highlighting their broad therapeutic applications (Fahim & Ismael, 2021).

Fluoroalkylative Aryl Migration

The use of fluorinated sulfinate salts in the fluoroalkylation/aryl migration of conjugated N-arylsulfonylated amides demonstrates the compound's utility in synthetic chemistry. This research provides insights into novel synthetic pathways that can be applied in the development of fluorinated pharmaceuticals, offering potential advancements in drug design and synthesis (He et al., 2015).

Type III Secretion Inhibitors

Investigations into the design and synthesis of analogues for the inhibition of type III secretion in Yersinia highlight the compound's potential in preventing or treating bacterial infections. This application is significant in developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Kauppi et al., 2007).

properties

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S2/c17-12-4-6-14(7-5-12)25(22,23)20-13-3-1-2-11(10-13)15(21)19-16-18-8-9-24-16/h1-10,20H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMQEMGPOROUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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